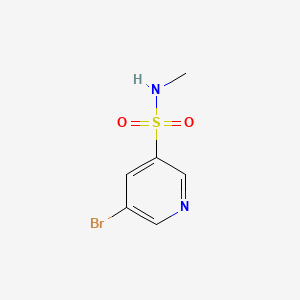

5-Bromo-N-methylpyridine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-N-methylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-8-12(10,11)6-2-5(7)3-9-4-6/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFZSCOGEYEYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674622 | |

| Record name | 5-Bromo-N-methylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173999-19-4 | |

| Record name | 5-Bromo-N-methyl-3-pyridinesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173999-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-methylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-N-methylpyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-Bromo-N-methylpyridine-3-sulfonamide. Due to the limited publicly available experimental data, this guide also outlines a proposed synthesis protocol and discusses the expected spectroscopic characteristics based on analogous compounds. While specific biological activity for this compound is not yet documented, the known pharmacological relevance of the sulfonamide and pyridine moieties is explored.

Chemical Structure and Properties

This compound is a heterocyclic organic compound containing a pyridine ring substituted with a bromine atom and an N-methylsulfonamide group.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 173999-19-4 | [1][2] |

| Molecular Formula | C₆H₇BrN₂O₂S | [1] |

| Molecular Weight | 251.1 g/mol | [1] |

| SMILES | CNS(=O)(=O)C1=CC(=CN=C1)Br | |

| InChI Key | SNFZSCOGEYEYJG-UHFFFAOYSA-N | [1] |

Experimental Protocols

Proposed Synthesis of this compound:

This proposed protocol is based on the general reaction of sulfonyl chlorides with primary amines.[3]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

5-bromopyridine-3-sulfonyl chloride

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromopyridine-3-sulfonyl chloride (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add the base (1.1 to 1.5 equivalents) to act as an acid scavenger.

-

Slowly add the methylamine solution (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

Upon completion of the reaction, the mixture can be worked up by washing with water and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent removed under reduced pressure.

-

The crude product can be purified by a suitable method such as recrystallization or column chromatography.

Expected Spectroscopic Data

Although experimental spectra for this compound are not available in the public domain, the expected key features can be predicted based on the analysis of similar sulfonamide and pyridine-containing compounds.[4][5][6][7][8][9]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aromatic protons on the pyridine ring (typically in the range of 7.0-9.0 ppm).- A signal for the N-H proton of the sulfonamide group (can be broad and its chemical shift is solvent-dependent).- A signal for the N-methyl group (likely a doublet if coupled to the N-H proton, or a singlet, typically in the range of 2.5-3.5 ppm). |

| ¹³C NMR | - Carbon signals for the pyridine ring (typically in the range of 120-155 ppm).- A signal for the N-methyl carbon (typically in the range of 25-35 ppm).[8][10] |

| FT-IR (cm⁻¹) | - N-H stretching vibration of the sulfonamide group (around 3200-3400 cm⁻¹).- Asymmetric and symmetric S=O stretching vibrations (around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively).[9]- C=N and C=C stretching vibrations of the pyridine ring (in the fingerprint region).- C-Br stretching vibration (typically below 800 cm⁻¹). |

| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Isotopic peaks for bromine (M⁺ and M+2 in an approximate 1:1 ratio).- Fragmentation patterns characteristic of sulfonamides, such as the loss of SO₂. |

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. However, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[11] The pyridine ring is also a common scaffold in many biologically active compounds.

Potential Areas of Investigation:

Given the structural motifs present in this compound, future research could explore its potential activity in several areas:

-

Enzyme Inhibition: Many sulfonamides are known to be enzyme inhibitors. Screening this compound against a panel of enzymes, such as kinases or carbonic anhydrases, could reveal potential therapeutic targets.

-

Antimicrobial Activity: The sulfonamide group is famously associated with antibacterial drugs. Testing this compound against various bacterial and fungal strains could determine any antimicrobial efficacy.

-

Anticancer Activity: Numerous pyridine and sulfonamide derivatives have demonstrated anticancer properties. Cell-based assays using various cancer cell lines could be employed to screen for any cytotoxic or anti-proliferative effects.

Workflow for Biological Screening:

Caption: A logical workflow for the biological evaluation of this compound.

This technical guide serves as a foundational resource for researchers interested in this compound. While there is a clear need for further experimental investigation to fully characterize this compound and elucidate its potential biological activities, the information provided herein offers a solid starting point for future studies.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. znaturforsch.com [znaturforsch.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-Bromo-N-propylpyridine-3-sulfonamide Research Chemical [benchchem.com]

An In-depth Technical Guide to 5-Bromo-N-methylpyridine-3-sulfonamide

CAS Number: 173999-19-4

This technical guide provides a comprehensive overview of 5-Bromo-N-methylpyridine-3-sulfonamide, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details the compound's physicochemical properties, potential therapeutic applications, and relevant experimental protocols.

Compound Profile

This compound is a substituted pyridine derivative containing a sulfonamide group. The presence of the bromine atom and the N-methylsulfonamide moiety at positions 5 and 3 of the pyridine ring, respectively, are key structural features that can influence its biological activity.

| Property | Value | Reference |

| CAS Number | 173999-19-4 | [1] |

| Molecular Formula | C₆H₇BrN₂O₂S | [1] |

| Molecular Weight | 251.1 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥96% | [1] |

| InChI Key | SNFZSCOGEYEYJG-UHFFFAOYSA-N | [1] |

Potential Therapeutic Relevance and Signaling Pathways

While specific biological data for this compound is not extensively published, the broader class of pyridine sulfonamides has garnered significant attention in drug discovery.[2][3] Many compounds with this scaffold are known to interact with a variety of biological targets, including enzymes and receptors.

One of the most well-documented activities of sulfonamides is the inhibition of carbonic anhydrases (CAs).[4][5] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including cancer.[4] Specifically, tumor-associated isoforms like CA IX and CA XII are targets for anticancer therapies.[4][5]

Based on this established mechanism for related compounds, a potential signaling pathway involving the inhibition of carbonic anhydrase by this compound is proposed below. This inhibition can lead to a disruption of pH regulation in cancer cells, ultimately affecting their proliferation and survival.

Caption: Proposed mechanism of action via carbonic anhydrase inhibition.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available materials. A representative synthetic route is outlined below, adapted from procedures for similar pyridine sulfonamide derivatives.[6]

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl chloride

-

To a solution of sodium 5-bromopyridine-3-sulfonate in a suitable solvent (e.g., acetonitrile), add a chlorinating agent such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) portion-wise at a controlled temperature (e.g., 0-5 °C).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully pouring the mixture onto crushed ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromopyridine-3-sulfonyl chloride.

Step 2: Synthesis of this compound

-

Dissolve the crude 5-bromopyridine-3-sulfonyl chloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution to 0 °C and add a solution of methylamine in the same solvent dropwise. A base such as triethylamine or pyridine can be added to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

In Vitro Carbonic Anhydrase Inhibition Assay

To evaluate the inhibitory activity of this compound against carbonic anhydrase isoforms, a stopped-flow CO₂ hydrase assay can be employed.[5]

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

4-Nitrophenyl acetate (NPA) as the substrate

-

Buffer solution (e.g., Tris-HCl)

-

This compound (dissolved in DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In a stopped-flow instrument, rapidly mix the enzyme solution with the substrate solution (NPA) in the presence and absence of the inhibitor.

-

Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm).

-

Calculate the initial rates of the enzymatic reaction.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition versus the inhibitor concentration.

Applications in Drug Discovery

The pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically approved drugs.[2][3] The versatility of this scaffold allows for modifications to fine-tune the pharmacokinetic and pharmacodynamic properties of a compound. The introduction of a bromine atom can enhance lipophilicity, potentially improving membrane permeability, and can also participate in halogen bonding with target proteins.

Given the potential for carbonic anhydrase inhibition, this compound and its analogs could be investigated for their utility in:

-

Oncology: As inhibitors of tumor-associated CA isoforms.

-

Glaucoma: By targeting CA isoforms in the eye to reduce intraocular pressure.

-

Anticonvulsants: As some sulfonamides exhibit activity against neurological disorders.

Further studies are warranted to fully elucidate the biological activity profile and therapeutic potential of this compound.

Safety and Handling

This technical guide serves as a foundational resource for researchers interested in this compound. The provided information on its properties, potential biological activities, and experimental protocols is intended to facilitate further investigation into this promising compound.

References

- 1. Pyridine-2-sulfonamide | 63636-89-5 | NCA63689 | Biosynth [biosynth.com]

- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-N-methylpyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Bromo-N-methylpyridine-3-sulfonamide. Due to the limited availability of direct experimental data for this specific compound, this guide also furnishes detailed, standard experimental protocols for the determination of key physicochemical parameters. This allows researchers to ascertain these properties in-house. Furthermore, potential biological activities are discussed based on related pyridine-3-sulfonamide derivatives, offering a starting point for further investigation.

Core Physicochemical Data

Currently, detailed experimental data for this compound is not extensively published. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 173999-19-4 | CymitQuimica[1] |

| Molecular Formula | C₆H₇BrN₂O₂S | CymitQuimica[1] |

| Molecular Weight | 251.1 g/mol | CymitQuimica[1] |

| Physical Form | Solid | CymitQuimica[1] |

| Purity | ≥96% | CymitQuimica[1] |

Experimental Protocols for Physicochemical Characterization

To empower researchers to fill the existing data gaps for this compound, this section details standard laboratory protocols for determining key physicochemical properties.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[2]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

As this compound is a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures. The Thiele tube method is suitable for determining the boiling point of small quantities of a substance.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the sample.[3][4]

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).[5]

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.[3][6]

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, heating is stopped. The liquid in the Thiele tube will begin to cool. The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at that atmospheric pressure.[5]

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state, solubility, and ultimately the pharmacokinetic profile of a drug candidate. For sulfonamides, which can be poorly soluble in water, methods that can handle such compounds are necessary.

Methodology: LC-PDA Method with Yasuda-Shedlovsky Extrapolation

This method is advantageous as it requires only a small amount of sample and can be used for compounds with low aqueous solubility.[7][8]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile).

-

Mobile Phase Preparation: A series of buffered mobile phases with varying pH values are prepared in different acetonitrile-water compositions (e.g., 15%, 30%, 40%, 50% v/v acetonitrile).[8]

-

Chromatographic Analysis: The sample is injected into a reversed-phase liquid chromatography system equipped with a photodiode array (PDA) detector. The retention time and UV-Vis spectrum at the peak maximum are recorded for each pH and solvent composition.[7][8]

-

Data Analysis: The pKa value is determined by analyzing the change in retention time or the UV-Vis spectrum as a function of pH.

-

Aqueous pKa Extrapolation: To determine the pKa in a purely aqueous environment, the pKa values obtained in the different acetonitrile-water mixtures are plotted against the mole fraction of acetonitrile. A linear extrapolation to zero acetonitrile concentration (Yasuda-Shedlovsky extrapolation) yields the aqueous pKa value.[9][10]

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Methodology: Shake-Flask Method

This is the gold standard method for determining thermodynamic solubility.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[11]

-

Phase Separation: The suspension is allowed to stand, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at that specific temperature and pH.

Potential Biological Activities and Logical Relationships

While specific biological data for this compound is not available, the broader class of pyridine-3-sulfonamide derivatives has been investigated for various therapeutic applications. These compounds are known to exhibit a range of biological activities, including:

-

Antimicrobial and Antifungal Activity: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs. Pyridine-based sulfonamides have shown activity against various bacterial and fungal strains.[12][13]

-

Antiviral Activity: Certain pyridyl-sulfonamide derivatives have been reported as PI3K and PI4K inhibitors, which can confer antiviral properties.[12][14]

-

Antitumor and Antiproliferative Activity: Pyridine derivatives are a common scaffold in the design of anticancer agents, and some have demonstrated antiproliferative effects on various cancer cell lines.[15]

-

Anti-inflammatory Activity: The sulfonamide and pyridine moieties are present in several anti-inflammatory drugs.[12]

The following diagram illustrates the logical workflow for the physicochemical and initial biological characterization of a novel compound like this compound.

The following diagram illustrates the potential, generalized biological activities of pyridine-3-sulfonamide derivatives based on existing literature.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. davjalandhar.com [davjalandhar.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromo-N-methylpyridine-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-Bromo-N-methylpyridine-3-sulfonamide, a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on established chemical transformations and provides a step-by-step approach from commercially available starting materials.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved in a three-step sequence starting from 3-aminopyridine. The pathway involves an initial bromination, followed by a Sandmeyer reaction to introduce the sulfonyl chloride moiety, and concludes with a nucleophilic substitution with methylamine to afford the final product.

Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromopyridine

This initial step can be accomplished via two primary methods: Hofmann rearrangement of 5-bromonicotinamide or reduction of 5-bromo-3-nitropyridine. The choice of method may depend on the availability of starting materials and desired scale.

Method A: Hofmann Rearrangement of 5-Bromonicotinamide

This method is a classical approach for the conversion of an amide to a primary amine with one fewer carbon atom.

Experimental Protocol:

-

To a pre-cooled aqueous solution (340 mL) containing sodium hydroxide (31.8 g, 0.79 mol) and bromine (40.7 g, 0.255 mol), add 5-bromonicotinamide (42.0 g, 0.209 mol).

-

Allow the reaction mixture to gradually warm to room temperature, and then heat at 70 °C for 1 hour.

-

After completion, cool the resulting brown suspension to room temperature.

-

Treat the aqueous phase with saturated brine and extract three times with a 1:1 solvent mixture of THF and tert-butyl methyl ether.

-

Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash chromatography (eluent: heptane/ethyl acetate 1:1) to yield 3-amino-5-bromopyridine as a brown solid.

| Parameter | Value | Reference |

| Yield | 70% | [1] |

| Starting Material | 5-Bromonicotinamide | [1] |

| Key Reagents | Sodium hydroxide, Bromine | [1] |

| Solvent | Water, THF, tert-butyl methyl ether | [1] |

| Temperature | 0 °C to 70 °C | [1] |

| Reaction Time | ~2 hours | [1] |

Method B: Reduction of 5-Bromo-3-nitropyridine

This method offers a high-yielding alternative for the synthesis of 3-amino-5-bromopyridine.

Experimental Protocol:

-

In a flask under a nitrogen atmosphere, combine 5-bromo-3-nitropyridine (0.6 mmol, 121.8 mg), water (6 mmol, 108.0 mg), Pd/C (0.03 mmol, 6.4 mg), and tetrahydroxydiboron (1.98 mmol, 177.5 mg) in acetonitrile (1 mL).

-

Stir the reaction mixture at 50 °C for 24 hours, monitoring the reaction progress by TLC.

-

Upon completion, add 10 mL of water and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (V petroleum ether: V ethyl acetate = 3:1) to obtain 3-amino-5-bromopyridine as a white solid.

| Parameter | Value | Reference |

| Yield | 96% | [1] |

| Starting Material | 5-Bromo-3-nitropyridine | [1] |

| Key Reagents | Pd/C, Tetrahydroxydiboron | [1] |

| Solvent | Acetonitrile, Water | [1] |

| Temperature | 50 °C | [1] |

| Reaction Time | 24 hours | [1] |

Step 2: Synthesis of 5-Bromopyridine-3-sulfonyl chloride

This transformation is achieved via a Sandmeyer reaction, which converts the primary amino group of 3-amino-5-bromopyridine into a sulfonyl chloride group.

Experimental Protocol (General Procedure):

-

Dissolve 3-amino-5-bromopyridine in a suitable acidic medium (e.g., a mixture of concentrated HCl and glacial acetic acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride mixture.

-

Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-bromopyridine-3-sulfonyl chloride.

| Parameter | Value | Reference |

| Yield | Moderate to Good (Typical for Sandmeyer reactions) | General Knowledge |

| Starting Material | 3-Amino-5-bromopyridine | General Knowledge |

| Key Reagents | Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(I) chloride | General Knowledge |

| Solvent | Acetic acid, Water | General Knowledge |

| Temperature | 0-5 °C to Room Temperature | General Knowledge |

| Reaction Time | Several hours | General Knowledge |

Step 3: Synthesis of this compound

The final step involves the reaction of the sulfonyl chloride intermediate with methylamine to form the desired sulfonamide.

Experimental Protocol (General Procedure):

-

Dissolve 5-bromopyridine-3-sulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Cool the solution in an ice bath.

-

Add a solution of methylamine (e.g., 40% in water or a solution in THF) dropwise to the cooled solution of the sulfonyl chloride. An excess of methylamine is typically used to act as both the nucleophile and the base to neutralize the HCl byproduct.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

| Parameter | Value | Reference |

| Yield | Good to Excellent | General Knowledge |

| Starting Material | 5-Bromopyridine-3-sulfonyl chloride | General Knowledge |

| Key Reagents | Methylamine | General Knowledge |

| Solvent | Dichloromethane or THF | General Knowledge |

| Temperature | 0 °C to Room Temperature | General Knowledge |

| Reaction Time | Several hours | General Knowledge |

Physicochemical and Spectral Data

Quantitative data for the target compound and its key intermediate is crucial for characterization and quality control.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | Brown to white solid |

| 5-Bromopyridine-3-sulfonyl chloride | C₅H₃BrClNO₂S | 256.51 | White to off-white solid |

| This compound | C₆H₇BrN₂O₂S | 251.10 | Solid (expected) |

Table 2: Spectral Data (Expected)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| This compound | Aromatic protons, N-H proton, N-methyl singlet | Aromatic carbons, N-methyl carbon | [M+H]⁺, characteristic isotopic pattern for Bromine |

Conclusion

The outlined three-step synthesis provides a reliable and scalable pathway to this compound. The procedures are based on well-established organic reactions, and the starting materials are commercially accessible. This guide offers a solid foundation for researchers and chemists in the pharmaceutical industry to produce this key intermediate for further derivatization and incorporation into novel drug candidates. Experimental optimization of the Sandmeyer and amination steps may be required to achieve maximum yields and purity.

References

Spectroscopic and Synthetic Profile of 5-Bromo-N-methylpyridine-3-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Bromo-N-methylpyridine-3-sulfonamide, a key intermediate in medicinal chemistry. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide presents a detailed, predicted spectroscopic profile based on analogous compounds, alongside a robust, generalized synthetic protocol.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related compounds, including 5-bromopyridine-3-sulfonamide and various N-alkylated sulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.90 | Doublet (d) | 1H | H-2 (Pyridine) |

| ~8.75 | Triplet (t) | 1H | H-6 (Pyridine) |

| ~8.20 | Triplet (t) | 1H | H-4 (Pyridine) |

| ~5.00 | Quartet (q) | 1H | NH |

| ~2.70 | Doublet (d) | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~152.0 | C-6 (Pyridine) |

| ~148.0 | C-2 (Pyridine) |

| ~140.0 | C-4 (Pyridine) |

| ~138.0 | C-3 (Pyridine) |

| ~122.0 | C-5 (Pyridine) |

| ~30.0 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch |

| ~3100-3000 | Medium-Weak | C-H Aromatic Stretch |

| ~1600 | Medium | C=C Aromatic Stretch |

| ~1470 | Medium | C=N Aromatic Stretch |

| ~1340 | Strong | SO₂ Asymmetric Stretch |

| ~1160 | Strong | SO₂ Symmetric Stretch |

| ~910 | Medium | S-N Stretch |

| ~800 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity (%) | Assignment |

| 251/253 | High | [M]⁺ (Molecular ion with Br isotopes) |

| 187/189 | Medium | [M - SO₂]⁺ |

| 172/174 | Medium | [M - SO₂NHCH₃]⁺ |

| 156 | High | [C₅H₃BrN]⁺ |

| 92 | Medium | [C₅H₄N]⁺ |

| 78 | Low | [C₄H₂N]⁺ |

Experimental Protocol: Synthesis of this compound

This section details a generalized experimental procedure for the synthesis of this compound from its precursor, 5-bromopyridine-3-sulfonyl chloride.

Materials and Methods

-

5-bromopyridine-3-sulfonyl chloride

-

Methylamine (2M solution in THF or as a gas)

-

Triethylamine or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography elution

Procedure

-

Reaction Setup: A solution of 5-bromopyridine-3-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Addition of Amine: A solution of methylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane is added dropwise to the cooled solution of the sulfonyl chloride over a period of 15-20 minutes.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

Caption: Synthetic route to this compound.

Unraveling the Enigma: The Presumed Mechanism of Action of 5-Bromo-N-methylpyridine-3-sulfonamide

A Technical Overview for the Scientific Community

Notice of Limited Data: Extensive literature searches for "5-Bromo-N-methylpyridine-3-sulfonamide" have not yielded specific data regarding its mechanism of action, molecular targets, or defined effects on cellular pathways. The information presented herein is therefore based on the well-established pharmacology of the broader sulfonamide and pyridine-containing chemical classes. This document serves as a foundational guide, postulating the likely activities of the title compound based on its structural motifs, and is intended to inform future research endeavors.

The Sulfonamide Moiety: A Competitive Inhibitor of Folate Synthesis

The core functional group of this compound is the sulfonamide (-SO₂NH-). Historically, sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have paved the way for the modern antibiotic era.[1] Their primary mechanism of action in bacteria is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[1]

DHPS is a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway. It catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate diphosphate. Because of their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, acting as a competitive antagonist.[2] This inhibition blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides (and thus DNA and RNA) and certain amino acids. By disrupting folate synthesis, sulfonamides are bacteriostatic, meaning they inhibit the growth and multiplication of bacteria rather than killing them outright.[1]

It is important to note that humans are not affected by this mechanism as they obtain folate from their diet and do not possess the DHPS enzyme.[1]

The Pyridine Ring: A Privileged Scaffold in Drug Discovery

The presence of a pyridine ring in the structure of this compound is also significant. Pyridine is a six-membered aromatic heterocycle containing a nitrogen atom, a structure found in numerous natural products and approved pharmaceutical agents.[3] The nitrogen atom can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets. The pyridine scaffold is known to contribute to a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.[4][5]

Postulated Mechanism of Action for this compound

Based on its constituent parts, the most probable primary mechanism of action for this compound, should it possess antimicrobial properties, is the inhibition of bacterial folate synthesis via the competitive inhibition of dihydropteroate synthase. The bromo and N-methyl substitutions on the pyridine ring would modulate the compound's physicochemical properties, such as its solubility, lipophilicity, and electronic distribution, which in turn could influence its potency, selectivity, and pharmacokinetic profile.

Quantitative Data and Experimental Protocols

As of the date of this publication, no specific quantitative data (e.g., IC50, Ki) or detailed experimental protocols for this compound have been identified in the public domain. The compound is available from commercial chemical suppliers, indicating its potential use in research and development.[6][7][8][9] Researchers investigating this compound would need to establish and validate their own experimental workflows.

A general experimental approach to characterize the mechanism of action would involve:

-

Antimicrobial Susceptibility Testing: Determining the minimum inhibitory concentration (MIC) against a panel of bacterial strains.

-

Enzyme Inhibition Assays: Directly measuring the inhibitory activity against purified dihydropteroate synthase.

-

Folate Pathway Analysis: Assessing the impact on downstream products of the folate pathway in treated bacteria.

-

In Silico Modeling: Performing molecular docking studies to predict the binding mode of the compound in the active site of DHPS.

Visualizing the General Sulfonamide Mechanism of Action

The following diagram illustrates the established mechanism of action for antibacterial sulfonamides.

Caption: General mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate synthase (DHPS).

Conclusion

While the specific biological activities of this compound remain to be elucidated through dedicated research, its chemical structure strongly suggests a potential role as an inhibitor of bacterial folate synthesis. This technical guide provides a foundational understanding based on the established pharmacology of sulfonamides and pyridines, offering a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further investigation is required to characterize its precise mechanism of action, target specificity, and overall pharmacological profile.

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-N-propylpyridine-3-sulfonamide Research Chemical [benchchem.com]

- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 5. ajchem-b.com [ajchem-b.com]

- 6. scbt.com [scbt.com]

- 7. 5-Bromopyridine-3-sulphonamide | 62009-33-0 | MCA00933 [biosynth.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. 5-Bromo-N-ethylpyridine-3-sulfonamide | Sigma-Aldrich [sigmaaldrich.com]

The Expanding Therapeutic Landscape of Pyridine Sulfonamides: An In-depth Technical Guide to Their Biological Targets

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the biological targets of pyridine sulfonamides, a versatile class of compounds with significant therapeutic potential. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways to serve as a critical resource for researchers in drug discovery and development.

Executive Summary

Pyridine sulfonamides are a prominent scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide delves into the molecular interactions of these compounds with key protein targets, including enzymes and receptors that are implicated in a variety of diseases. The primary focus is on their well-established roles as inhibitors of Carbonic Anhydrases (CAs), and their emerging potential as modulators of Tubulin polymerization, Cyclooxygenase (COX) enzymes, Dihydropteroate Synthase (DHPS), and Endothelin Receptors. Through a systematic presentation of quantitative data, experimental methodologies, and pathway visualizations, this whitepaper aims to accelerate further research and development of pyridine sulfonamide-based therapeutics.

Key Biological Targets and Quantitative Data

The therapeutic effects of pyridine sulfonamides are a direct consequence of their interaction with specific biological targets. This section details the primary protein targets identified to date and presents a summary of the quantitative data regarding the inhibitory or antagonistic activity of various pyridine sulfonamide derivatives.

Carbonic Anhydrases (CAs)

Pyridine sulfonamides are potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in numerous physiological processes, and their dysregulation is associated with several pathologies, including glaucoma, epilepsy, and cancer. In particular, the tumor-associated isoforms CA IX and CA XII are highly expressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.

| Compound Class | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Kᵢ values ranging from nM to µM | |

| 4-Substituted Pyridine-3-Sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Kᵢ values ranging from nM to µM | |

| Pyridine-based Sulfonamides | hCA I, II, IV, IX | Kᵢ values in the nM to µM range |

Tubulin

Certain pyridine sulfonamide derivatives have been identified as inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis, making them promising candidates for anticancer drug development.

| Compound Class | Target | IC₅₀ | Reference |

| Sulfonamide-functionalized Pyridine Carbothioamides | Tubulin Polymerization | IC₅₀ values in the low µM range |

Cyclooxygenases (COX)

Cyclooxygenases are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that play crucial roles in inflammation, pain, and fever. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation and in various cancers. Some sulfonamide-containing compounds, including pyridine derivatives, have been investigated as selective COX-2 inhibitors.

| Compound Class | Target | IC₅₀ | Selectivity Index (COX-1/COX-2) | Reference |

| Imidazo[1,2-a]pyridine-based Sulfonamides | COX-2 | IC₅₀ values in the nM to µM range | High selectivity for COX-2 | |

| Pyrazole-based Sulfonamides | COX-2 | IC₅₀ values in the µM range | Moderate to high selectivity | |

| Pyrazolo[3,4-b]pyridine derivatives | COX-2 | IC₅₀ values in the nM to µM range | High selectivity for COX-2 |

Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase is a crucial enzyme in the folate biosynthesis pathway of bacteria, which is essential for their growth and replication. Sulfonamides, including those with a pyridine moiety, act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA). This mechanism of action forms the basis of their antibacterial activity.

| Compound Class | Target | IC₅₀ | Reference |

| N-Sulfonamide 2-Pyridone Derivatives | DHPS and DHFR | IC₅₀ values in the µg/mL range |

Endothelin Receptors

Endothelin receptors (ETₐ and ETₑ) are G protein-coupled receptors that mediate the effects of endothelins, potent vasoconstricting peptides. Antagonism of the ETₐ receptor, in particular, has been a therapeutic strategy for conditions like pulmonary arterial hypertension. Certain biphenylsulfonamide derivatives containing isoxazole, a common bioisostere for pyridine, have been developed as potent and selective ETₐ receptor antagonists.

| Compound Class | Target | Kᵢ / pIC₅₀ | Reference |

| N-Isoxazolyl Biphenylsulfonamides | ETₐ Receptor | Kᵢ values in the sub-nM to nM range | |

| 5-(Dimethylamino)-N-pyrazinyl-1-naphthalenesulfonamides | ETₐ Receptor | pIC₅₀ of 8.1 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the CO₂ hydration activity of carbonic anhydrase.

Principle: The assay monitors the pH change resulting from the CA-catalyzed hydration of CO₂. The initial rate of the reaction is determined by observing the change in absorbance of a pH indicator.

Materials:

-

Stopped-flow spectrophotometer

-

Purified CA isoforms (e.g., hCA I, II, IX, XII)

-

Test compounds (pyridine sulfonamides) dissolved in an appropriate solvent (e.g., DMSO)

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red)

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare solutions of the CA isozymes in buffer. Prepare serial dilutions of the test compounds.

-

Reaction Setup: The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated water in the presence of the pH indicator.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator over a short period (milliseconds to seconds) at a specific wavelength.

-

Data Analysis: Calculate the initial velocity of the reaction from the linear phase of the absorbance change. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.

Materials:

-

Spectrophotometer with temperature control

-

Purified tubulin

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., PIPES buffer)

-

Test compounds

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

-

Incubation: Add the test compound or vehicle control to the reaction mixture and incubate on ice.

-

Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.

-

Monitoring: Monitor the increase in absorbance at 340 nm over time.

-

Data Analysis: Compare the polymerization curves in the presence and absence of the test compound. The IC₅₀ value is the concentration of the compound that inhibits the extent of polymerization by 50%.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The assay quantifies the amount of prostaglandin E₂ (PGE₂) produced from the enzymatic conversion of arachidonic acid by COX enzymes. The PGE₂ levels are typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds

-

Reaction buffer

-

PGE₂ ELISA kit

Procedure:

-

Enzyme Reaction: Incubate the COX enzyme with the test compound or vehicle control.

-

Substrate Addition: Add arachidonic acid to initiate the reaction.

-

Reaction Termination: Stop the reaction after a defined period.

-

PGE₂ Quantification: Measure the concentration of PGE₂ in the reaction mixture using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay determines the inhibitory effect of compounds on the bacterial enzyme DHPS.

Principle: The activity of DHPS can be measured by monitoring the consumption of its substrate, p-aminobenzoic acid (pABA), or by a coupled enzymatic assay where the product, dihydropteroate, is further converted by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Purified DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

p-aminobenzoic acid (pABA)

-

Test compounds

-

(For coupled assay) Dihydrofolate reductase (DHFR) and NADPH

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing DHPS, DHPP, pABA, and the test compound.

-

Incubation: Incubate the reaction mixture at a specific temperature.

-

Detection:

-

Direct Assay: Measure the decrease in pABA concentration using a colorimetric method.

-

Coupled Assay: Monitor the decrease in NADPH absorbance at 340 nm.

-

-

Data Analysis: Determine the initial reaction rates and calculate the IC₅₀ values for the test compounds.

Endothelin Receptor Binding Assay

This assay is used to determine the affinity of a compound for endothelin receptors.

Principle: A radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) is used to bind to membranes prepared from cells expressing the endothelin receptor (ETₐ or ETₑ). The ability of a test compound to displace the radioligand is measured, and its binding affinity (Kᵢ) is determined.

Materials:

-

Cell membranes expressing ETₐ or ETₑ receptors

-

Radiolabeled endothelin (e.g., [¹²⁵I]ET-1)

-

Test compounds

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate the cell membranes with the radiolabeled endothelin and varying concentrations of the test compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

Understanding the signaling pathways in which the biological targets of pyridine sulfonamides are involved is crucial for elucidating their mechanisms of action and predicting their therapeutic and potential adverse effects.

Carbonic Anhydrase IX and Tumor Hypoxia Signaling

In hypoxic tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and activates the transcription of numerous genes, including CA9, which encodes for

Technical Whitepaper: Synthesis, Characterization, and Biological Activity of Bromophenyl-Substituted Imidazo[1,2-a]pyridine-Sulfonamides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for the specific compound "5-Bromo-N-methylpyridine-3-sulfonamide" did not yield sufficient public-domain data to construct a comprehensive technical guide covering synthesis, experimental protocols, and biological activity. Therefore, this guide focuses on a closely related, well-documented class of compounds: 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-sulfonamide derivatives . The methodologies and data presented are based on published research and provide a thorough overview for scientific and drug development applications.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Similarly, nitrogen-containing heterocyclic scaffolds like imidazo[1,2-a]pyridine are of significant interest due to their prevalence in biologically active molecules and approved pharmaceuticals, exhibiting activities such as anticancer, anti-inflammatory, and antiviral effects.

This technical guide details the synthesis, characterization, and biological evaluation of a novel series of hybrid molecules that incorporate a 2-(4-bromophenyl)imidazo[1,2-a]pyridine core with various sulfonamide moieties. This strategic combination aims to leverage the pharmacological potential of both scaffolds. The following sections provide detailed experimental protocols, quantitative data, and workflow diagrams to serve as a comprehensive resource for researchers in the field.

Synthesis and Experimental Protocols

The synthesis of the target sulfonamide derivatives is achieved through a multi-step process starting from 2-aminopyridine. The general synthetic pathway is outlined below.

General Synthetic Workflow

The overall process involves three key stages:

-

Synthesis of the Imidazo[1,2-a]pyridine Core: Cyclization of 2-aminopyridine with a brominated phenacyl bromide.

-

Chlorosulfonation: Introduction of a sulfonyl chloride group onto the imidazo[1,2-a]pyridine scaffold.

-

Sulfonamide Formation: Coupling of the sulfonyl chloride intermediate with various primary or secondary amines.

Caption: Synthetic workflow for producing bromophenyl-substituted imidazo[1,2-a]pyridine-sulfonamides.

Detailed Experimental Protocols

The following protocols are adapted from the methodologies described by Ahamed et al.

Protocol 2.2.1: Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (Compound 1)

-

Combine 2-aminopyridine (0.94 g, 0.1 mol), p-bromo phenacyl bromide (2.7 g, 0.1 mol), and magnesium oxide (4 g, 0.01 mol) in a mixture of ethanol (50 ml) and water (30 ml).

-

Reflux the mixture for 10 hours with stirring.

-

After cooling to room temperature, extract the product with chloroform (25 ml).

-

Evaporate the solvent from the organic layer.

-

Recrystallize the resulting precipitate from 98% ethanol to yield the pure product.

Protocol 2.2.2: Synthesis of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-sulfonyl chloride (Compound 2)

-

Dissolve Compound 1 (2.7 g, 0.01 mol) in 10 ml of chloroform in a flask equipped with a dropping funnel.

-

Cool the solution to -5 °C in an ice bath.

-

Add chlorosulfonic acid (6 ml) dropwise over a period of one hour while maintaining the temperature at -5 °C and stirring.

-

Continue stirring for 15 hours, allowing the mixture to gradually warm to room temperature.

-

Pour the reaction mixture into an ice/water slurry to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry at room temperature.

-

Recrystallize the crude product from 98% ethanol.

Protocol 2.2.3: General Procedure for the Synthesis of Imidazo[1,2-a]pyridine Sulfonamides (Compounds 3-5)

-

The sulfonyl chloride derivative (Compound 2) is treated with various amines to produce the final sulfonamide compounds.

-

The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

(Note: The original literature refers to a "grand method" without specifying the exact conditions such as solvent, temperature, and base. A typical procedure would involve reacting the sulfonyl chloride with an excess of the desired amine in an aprotic solvent like dichloromethane or THF, often in the presence of a non-nucleophilic base like triethylamine or pyridine.)

Quantitative Data

The synthesized compounds were characterized by various spectroscopic methods. While the full quantitative biological data (e.g., IC50 values) from the referenced study is qualitative in its reporting, the characterization data confirms the successful synthesis of the target structures.

Table 1: Physicochemical and Spectroscopic Characterization Data

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Key FTIR (cm⁻¹) Bands | Key ¹H NMR (δ ppm) Signals |

| 1 | C₁₃H₉BrN₂ | 85 | 170-172 | 3055 (C-H arom), 1633 (C=N), 748 (C-Br) | 7.5-8.5 (m, Ar-H), 9.2 (s, Imidazole-H) |

| 2 | C₁₃H₈BrClN₂O₂S | 78 | 190-192 | 1377 (SO₂ asym), 1178 (SO₂ sym), 750 (C-Br) | 7.6-8.6 (m, Ar-H), 9.3 (s, Imidazole-H) |

| 3 | C₂₀H₁₆BrN₃O₂S | 75 | 218-220 | 3320 (N-H), 1340 (SO₂ asym), 1160 (SO₂ sym) | 7.0-8.5 (m, Ar-H), 9.1 (s, Imidazole-H) |

| 4 | C₂₃H₂₀BrN₃O₂S | 80 | 225-227 | 3310 (N-H), 1345 (SO₂ asym), 1165 (SO₂ sym) | 2.3 (s, CH₃), 7.1-8.6 (m, Ar-H) |

| 5 | C₁₉H₁₉BrN₄O₄S₂ | 70 | 230-232 | 3350, 3250 (NH₂), 1330 (SO₂ asym), 1150 (SO₂ sym) | 6.8-8.4 (m, Ar-H), 10.2 (s, SO₂NH) |

Data compiled and interpreted from Ahamed et al. (2025).

Biological Activity and Potential Applications

Anticancer and Antioxidant Activity

The synthesized sulfonamide derivatives underwent evaluation for their antiproliferative characteristics against two cancer cell lines (MCF-7 and HepG2) and for their antioxidant activity. While specific IC50 values are not provided in the abstract, the research indicates that the compounds possess promising activity, warranting further investigation.

Proposed Mechanism and Signaling

Sulfonamides can exert their anticancer effects through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule assembly, or inhibition of kinases involved in cell proliferation and survival. The imidazo[1,2-a]pyridine core is also known to be a scaffold for kinase inhibitors. Molecular docking studies performed on these compounds can help elucidate potential protein targets.

Caption: A potential mechanism of action for anticancer sulfonamides via kinase inhibition.

Conclusion

The family of 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-sulfonamide derivatives represents a promising class of compounds with potential therapeutic applications. The synthetic route is robust and provides access to a variety of analogues by modifying the amine component in the final step. The preliminary biological data suggests that these compounds are active against cancer cell lines and possess antioxidant properties. This guide provides the foundational chemical and procedural information necessary for researchers to further explore this scaffold, optimize its properties, and investigate its full therapeutic potential.

References

The Dawn of a Chemotherapeutic Era: A Technical Guide to the Discovery and Evolution of Novel Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of sulfonamide drugs, the first class of synthetic antimicrobial agents that revolutionized medicine. We delve into their mechanism of action, the evolution of their chemical structures, and their expanding therapeutic applications beyond bacterial infections. This document provides a comprehensive resource, including comparative quantitative data, detailed experimental protocols, and visualizations of key biological pathways and drug discovery workflows, to support ongoing research and development in this critical area of medicinal chemistry.

A Landmark Discovery and Historical Progression

The journey of sulfonamides began in the early 20th century in the laboratories of Bayer AG, Germany. In 1932, a team led by physician and researcher Gerhard Domagk was investigating synthetic dyes for potential antibacterial properties.[1] This research culminated in the discovery of a red azo dye, Prontosil, which demonstrated remarkable efficacy in treating streptococcal infections in mice.[2][3] Domagk's groundbreaking work, for which he was awarded the 1939 Nobel Prize in Physiology or Medicine, marked the dawn of the antibiotic era.[4][5]

It was later discovered by researchers at the Pasteur Institute in France that Prontosil was a prodrug, being metabolized in the body to its active form, sulfanilamide.[6] This revelation was a double-edged sword for Bayer; sulfanilamide had been first synthesized in 1908 and its patent had expired, making it freely available for production by any pharmaceutical company.[1] This led to a surge in the production and availability of "sulfa drugs" in the late 1930s.[1]

The initial success of sulfanilamide spurred the synthesis of thousands of derivatives, leading to the development of more potent and less toxic compounds.[1] This era of chemical modification brought forth key sulfonamides like sulfapyridine in 1938 for treating pneumonia, sulfacetamide in 1941 for urinary tract infections, and sulfathiazole, which was widely used during World War II to prevent wound infections.[6][7] The timeline below highlights some of the key milestones in the early history of sulfonamide development.

Table 1: Timeline of Early Sulfonamide Discoveries

| Year | Event | Significance |

| 1908 | Paul Gelmo synthesizes sulfanilamide. | The active metabolite of Prontosil was created years before its antibacterial properties were known. |

| 1932 | Gerhard Domagk discovers the antibacterial effects of Prontosil.[2] | First demonstration of a synthetic compound's ability to cure systemic bacterial infections. |

| 1935 | Domagk publishes his findings on Prontosil.[4] | The official announcement that ushered in the era of sulfonamide chemotherapy. |

| 1935 | French researchers identify sulfanilamide as the active metabolite of Prontosil. | Explained the mechanism of action and made the active compound widely accessible. |

| 1938 | Sulfapyridine is introduced.[7] | A more effective sulfonamide for treating pneumococcal infections. |

| 1941 | Sulfacetamide is discovered.[7] | Became a key treatment for urinary tract infections. |

| 1942 | Succinoylsulfathiazole is developed.[7] | A poorly absorbed sulfonamide for treating gastrointestinal infections. |

The widespread use of sulfonamides in the pre-penicillin era dramatically reduced mortality rates from many common bacterial infections.[1] However, the emergence of bacterial resistance and the discovery of penicillin and other, more potent antibiotics led to a decline in their use as first-line antibacterial agents.[8] Despite this, sulfonamides remain clinically relevant, often used in combination with other drugs like trimethoprim, and have found new life in a diverse range of therapeutic areas, including as diuretics, antidiabetic agents, and even anticancer therapies.[9][10]

Mechanism of Action: Targeting Folate Biosynthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[11] This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for the production of DNA, RNA, and proteins.[12]

Bacteria must synthesize their own folic acid from para-aminobenzoic acid (PABA). Sulfonamides, due to their structural similarity to PABA, bind to the active site of DHPS, thereby blocking the conversion of PABA to dihydropteroate. This inhibition halts the folate synthesis pathway, leading to a depletion of essential metabolites and ultimately inhibiting bacterial growth and replication.[12] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[12]

Sulfonamides competitively inhibit dihydropteroate synthase, blocking the bacterial folic acid synthesis pathway.

Quantitative Data on Sulfonamide Activity

The efficacy of sulfonamides varies depending on the specific derivative and the target bacterial species. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MIC) and pharmacokinetic parameters, for several common sulfonamides.

Table 2: Comparative Minimum Inhibitory Concentrations (MIC) of Sulfonamides (µg/mL)

| Sulfonamide | Staphylococcus aureus | Escherichia coli |

| Sulfanilamide | >1000 | >1000 |

| Sulfadiazine | 250[13] | 31.25[13] |

| Sulfamethoxazole | 256 - 512[14] | 125[13] |

| Sulfacetamide | - | - |

| Data for Sulfacetamide was not readily available in the searched sources. |

Table 3: Comparative Pharmacokinetic Parameters of Sulfonamides in Humans

| Parameter | Sulfadiazine | Sulfamethoxazole |

| Protein Binding | 50% | 71% |

| Elimination Half-life (t½) | 7.0 hours | 7.9 hours |

| Apparent Volume of Distribution (Vd) | 0.29 L/kg | 0.21 L/kg |

| Total Clearance | 0.55 mL/min/kg | 0.31 mL/min/kg |

| Area Under the Curve (AUC₀₋∞) | 510 mg/L·h | 795 mg/L·h |

| Data from a comparative study of intravenous administration.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of sulfonamides.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test sulfonamide compounds

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline solution (0.85% w/v)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate them into a tube containing 5 mL of MHB.

-

Incubate the broth culture at 37°C for 18-24 hours.

-

Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Sulfonamide Dilutions:

-

Prepare a stock solution of the sulfonamide in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to achieve a range of desired concentrations. For example, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the stock sulfonamide solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the sulfonamide that shows no visible growth.

-

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of a sulfonamide to inhibit the activity of the DHPS enzyme.

Materials:

-

Purified DHPS enzyme

-

p-Aminobenzoic acid (PABA)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

Dihydrofolate reductase (DHFR)

-

NADPH

-

Test sulfonamide compounds

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a 96-well plate, prepare a reaction mixture containing assay buffer, DHPP, PABA, DHFR, and NADPH.

-

-

Inhibitor Addition:

-

Add the test sulfonamide compound at various concentrations to the appropriate wells. Include a control with no inhibitor.

-

-

Enzyme Addition:

-

Initiate the reaction by adding the DHPS enzyme to all wells.

-

-

Kinetic Measurement:

-

Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the kinetic curves.

-

Determine the IC₅₀ value for the sulfonamide inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Synthesis of Sulfanilamide from Aniline

This is a classic multi-step synthesis of the parent sulfonamide, sulfanilamide.[4][9]

Step 1: Acetanilide Synthesis

-

Dissolve 1 g of aniline in 30 mL of water and 1 mL of concentrated HCl in a 125 mL Erlenmeyer flask.

-

If the solution is colored, perform a vacuum filtration through a pad of decolorizing charcoal.

-

Prepare a solution of 1 g of sodium acetate in 6 mL of water.

-

Add 1.2 mL of acetic anhydride to the aniline solution with stirring, and immediately add the sodium acetate solution.

-

Stir the mixture, cool it in an ice bath, and collect the acetanilide product by vacuum filtration. Ensure the product is completely dry before proceeding.

Step 2: p-Acetamidobenzenesulfonyl Chloride Synthesis

-

In a dry 25-mL Erlenmeyer flask, add 0.5 g of dry acetanilide.

-

Carefully add 1.25 mL of chlorosulfonic acid dropwise using a Pasteur pipet. (Caution: Corrosive and reacts violently with water) .

-

After about 10 minutes, the reaction should subside. Heat the mixture in a hot water bath for approximately 10 minutes to complete the reaction.

-

Slowly and with stirring, pipet the mixture into 7 mL of ice water in another 25-mL Erlenmeyer flask. (Use extreme caution) .

-

Rinse the reaction flask with cold water and stir the product until a uniform white solid suspension is obtained.

-

Collect the p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with cold water.

Step 3: p-Acetamidobenzenesulfonamide Synthesis

-

Transfer the moist solid from the previous step to a 25-mL Erlenmeyer flask.

-

Add 1.5 mL of concentrated aqueous ammonia and 1.5 mL of water.

-

Heat the mixture to just below boiling on a hot plate with occasional swirling for 5 minutes.

-

Cool the mixture in an ice bath and collect the p-acetamidobenzenesulfonamide by suction filtration.

Step 4: Sulfanilamide Synthesis

-

Transfer the moist solid to a 25-mL Erlenmeyer flask and add 0.5 mL of concentrated HCl and 1 mL of water.

-

Boil the mixture gently until the solid dissolves, and then continue heating at the boiling point for about 10 minutes.

-

Cool the solution to room temperature.

-

To the cool solution, add a saturated aqueous solution of 0.5 g of sodium bicarbonate until the solution is neutral to pH paper.

-

Cool the mixture in ice and collect the sulfanilamide product by vacuum filtration.

-

Recrystallize the sulfanilamide from water or ethanol to obtain the purified product.

The Modern Drug Discovery Workflow for Novel Sulfonamides

The discovery of novel sulfonamides today follows a structured and high-throughput workflow, a significant advancement from the trial-and-error methods of the past. This process is designed to efficiently identify and optimize new chemical entities with desired therapeutic properties.

References

- 1. echemcom.com [echemcom.com]

- 2. drugtargetreview.com [drugtargetreview.com]